1-(Pyridin-2-yl)hept-6-en-2-one
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Overview
Description
1-(Pyridin-2-yl)hept-6-en-2-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol . It is characterized by a pyridine ring attached to a heptenone chain, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)hept-6-en-2-one typically involves the reaction of pyridine derivatives with heptenone precursors. One common method is the condensation reaction between 2-pyridinecarboxaldehyde and 6-hepten-2-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and advanced purification methods like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)hept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)hept-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)hept-6-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
1-(Pyridin-2-yl)propan-1-one: Similar structure but with a shorter carbon chain.
2-(Pyridin-2-yl)ethan-1-one: Another pyridine derivative with a different carbon chain length.
Uniqueness: 1-(Pyridin-2-yl)hept-6-en-2-one is unique due to its longer heptenone chain, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its shorter-chain analogs .
Properties
IUPAC Name |
1-pyridin-2-ylhept-6-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-8-12(14)10-11-7-5-6-9-13-11/h2,5-7,9H,1,3-4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSSMYSMHMOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)CC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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